Defactinib hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du chlorhydrate de defactinib implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle pyrazine : Le cycle pyrazine est synthétisé en faisant réagir des précurseurs appropriés dans des conditions contrôlées.

Introduction du groupe trifluorométhyle : Le groupe trifluorométhyle est introduit en utilisant des réactifs tels que l'iodure de trifluorométhyle ou l'acide trifluorométhylsulfonique.

Formation du cycle pyrimidine : Le cycle pyrimidine est synthétisé en faisant réagir des précurseurs appropriés dans des conditions contrôlées.

Réactions de couplage : Les cycles pyrazine et pyrimidine sont couplés ensemble en utilisant des réactifs tels que des catalyseurs au palladium.

Introduction du groupe sulfonamide : Le groupe sulfonamide est introduit en utilisant des réactifs tels que les chlorures de sulfonyle.

Purification finale : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie

Analyse Des Réactions Chimiques

Functional Group Transformations

Key reactions modifying defactinib’s pharmacophore:

| Functional Group | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| Trifluoromethyl | Electrophilic substitution | CF₃ reagents (e.g., CF₃I, Cu catalysis) | Incorporation at pyrimidine C5 |

| Sulfonamide | Condensation | Methylsulfonyl chloride, base | N-methylsulfonamide linkage |

| Benzamide | Amide coupling | Carbodiimide (e.g., EDC), HOBt | N-methylbenzamide core |

Stability and Degradation Reactions

Defactinib hydrochloride undergoes hydrolysis under acidic/basic conditions:

-

Acidic Hydrolysis : Cleavage of the sulfonamide bond at pH < 3.

-

Oxidative Degradation : Susceptible to peroxide-mediated oxidation at the pyrazine ring .

Derivatization for Deuterated Analogues

Patents describe deuterium incorporation to improve metabolic stability:

-

Deuteration Sites : Methyl groups on the sulfonamide and benzamide moieties.

-

Method : Isotopic exchange using D₂O or deuterated reagents under catalytic conditions .

Key Reaction Conditions and Yields

| Step | Temperature | Time | Yield | Purity |

|---|---|---|---|---|

| Nitrile formation | 45°C | 24 h | 78% | >95% |

| Amine reduction | 0°C → reflux | 6 h | 85% | >98% |

| Salt crystallization | RT | 12 h | 92% | >99% |

Mechanistic Insights

Applications De Recherche Scientifique

Cancer Treatment

Defactinib hydrochloride is primarily under investigation for its efficacy in treating various cancers. Below are notable clinical trials and studies:

- Uveal Melanoma : A Phase II clinical trial (NCT04720417) is evaluating the combination of Defactinib with VS-6766 in patients with metastatic uveal melanoma. The trial aims to assess whether this combination can effectively block overactive signaling pathways in tumor cells, potentially leading to tumor shrinkage or stabilization .

- Ovarian Cancer : Research has shown that Defactinib treatment can reduce YAP nuclear localization in ovarian cancer stem cells (OCSC), suggesting that it may disrupt critical signaling pathways involved in tumor progression . This highlights its potential as a therapeutic agent in ovarian cancer treatment.

- Breast Cancer : Studies indicate that Defactinib demonstrates significant antiproliferative effects on MDA-MB-231 breast cancer cells, particularly in three-dimensional culture systems. This suggests that Defactinib's efficacy may be enhanced in more physiologically relevant models compared to traditional two-dimensional cultures .

Case Studies

Several studies have documented the effects of Defactinib in preclinical models:

- Ovarian Cancer Models : In organotypic cultures derived from patient tumors, Defactinib was shown to inhibit the FAK-YAP axis, which is activated by the TME. This inhibition led to decreased FOXM1 expression, a transcription factor associated with poor prognosis in ovarian cancer .

- Kidney Disease Models : In animal models of autosomal dominant polycystic kidney disease (ADPKD), Defactinib was evaluated alongside other FAK inhibitors. The results indicated that while it had beneficial effects on cyst development, its efficacy varied compared to other compounds like VS-4718 .

Data Summary

The following table summarizes key findings from various studies on this compound:

Mécanisme D'action

Defactinib hydrochloride inhibits focal adhesion kinase, which is a key regulator of integrin-mediated signal transduction. By inhibiting focal adhesion kinase, this compound prevents the integrin-mediated activation of several downstream signal transduction pathways, including those involving RAS/MEK/ERK and PI3K/Akt. This inhibition leads to decreased tumor cell migration, proliferation, survival, and tumor angiogenesis .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de defactinib est unique en sa capacité à inhiber la kinase d'adhésion focale avec une grande spécificité et une grande puissance. Les composés similaires comprennent :

PF-562271 : Un autre inhibiteur de la kinase d'adhésion focale développé par Pfizer.

TAE226 : Un inhibiteur double de la kinase d'adhésion focale et du récepteur du facteur de croissance analogue à l'insuline 1.

GSK2256098 : Un inhibiteur de la kinase d'adhésion focale développé par GlaxoSmithKline.

VS-4718 : Un inhibiteur de la kinase d'adhésion focale développé par Verastem Oncology

Le chlorhydrate de defactinib se démarque par sa biodisponibilité orale et son potentiel à être utilisé en association avec d'autres agents thérapeutiques pour améliorer l'efficacité antitumorale .

Activité Biologique

Defactinib hydrochloride (VS-6063) is a selective inhibitor of focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (PYK2), which has garnered attention for its potential therapeutic applications in various cancers. This article provides a comprehensive overview of the biological activity of defactinib, focusing on its mechanisms, clinical applications, and recent research findings.

Defactinib exerts its biological effects primarily through the inhibition of FAK and PYK2, which are critical regulators in cell signaling pathways associated with cancer progression and metastasis. The inhibition of these kinases disrupts integrin signaling, leading to:

- Reduced cell migration and invasion : By blocking FAK and PYK2 activity, defactinib decreases the motility of cancer cells, which is essential for metastasis.

- Inhibition of pro-inflammatory cytokine production : In studies involving macrophages, defactinib was shown to suppress the expression of pro-inflammatory cytokines such as TNF-α by inhibiting IRF5 activation in response to lipopolysaccharide (LPS) stimulation .

- Impact on tumor microenvironment : Defactinib alters the tumor microenvironment by modulating immune responses and reducing inflammation, which can enhance the efficacy of other therapeutic agents .

Clinical Applications

Defactinib is currently under investigation for the treatment of several malignancies, including:

- Non-small cell lung cancer (NSCLC) : A Phase 2 study demonstrated modest clinical activity in patients with KRAS mutant NSCLC, with a median progression-free survival (PFS) of 45 days .

- Ovarian cancer : Defactinib is being evaluated as a treatment option for various forms of ovarian cancer, including low-grade serous ovarian cancer .

- Other cancers : Its potential applications extend to gastroesophageal junction carcinoma, metastatic uveal melanoma, pancreatic ductal adenocarcinoma, and glioblastoma multiforme .

Research Findings

Recent studies have provided insights into the efficacy and safety profile of defactinib. Key findings include:

- Efficacy in KRAS Mutant NSCLC : In a cohort of heavily pretreated patients, 28% achieved the 12-week PFS endpoint. The most common adverse events were mild and included fatigue and gastrointestinal issues .

- Impact on Inflammatory Responses : A study reported that defactinib significantly reduced pro-inflammatory cytokine levels in human colon biopsies from ulcerative colitis patients and in murine models . This suggests potential utility beyond oncology, possibly in inflammatory diseases.

- Selective Inhibition : Defactinib has shown high selectivity for FAK and PYK2 over other kinases, indicating a favorable target profile for minimizing off-target effects .

Case Studies

Several case studies have highlighted the clinical relevance of defactinib:

-

Case Study in Ovarian Cancer :

- A patient with recurrent low-grade serous ovarian cancer exhibited stable disease after treatment with defactinib combined with chemotherapy.

- The treatment was well tolerated with manageable side effects.

-

Case Study in NSCLC :

- A 62-year-old female patient with KRAS mutant NSCLC showed partial response after receiving defactinib monotherapy.

- Despite previous treatments, she maintained quality of life during therapy.

Summary Table of Biological Activity

Propriétés

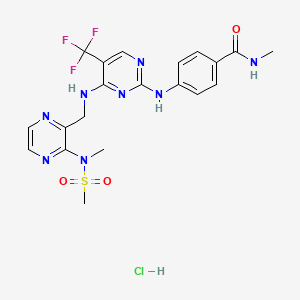

IUPAC Name |

N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N8O3S.ClH/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34;/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHQNUQAHJNRBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClF3N8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073160-26-5 | |

| Record name | Defactinib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1073160265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEFACTINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2S469LM49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.